2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity .Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Chalcones and Oxopyrimidines : The compound has been used in the synthesis of heterosubstituted chalcones and oxopyrimidines. These synthesized compounds have been screened for their antimicrobial activity (Joshi et al., 2012).
C-Nucleoside Derivatives : It's been utilized in the synthesis of novel C-nucleoside derivatives, which involve a sugar moiety attached to the C3 position of an imidazo[1,2-a]pyridine heterocycle (Gudmundsson et al., 1996).
Anti-inflammatory and Analgesic Agents : Certain derivatives of this compound have been synthesized and screened for potential anti-inflammatory and analgesic activity (Farag et al., 2012).
Method for Synthesis of 3-Iodoimidazo[1,2-a]pyridines : A method involving I2O5-mediated iodocyclization cascade has been developed for synthesizing 3-iodoimidazo[1,2-a]pyridines (Zhou et al., 2019).
Regioselective Synthesis : Used in copper-catalyzed synthesis for the regioselective synthesis of iodoimidazo[1,2-a]pyridines (Samanta et al., 2016).
Microwave-Assisted Synthesis : Involved in a microwave-assisted synthesis process for producing imidazo[1,2-a]pyridines and quinolines in an environmentally benign manner (Jadhav et al., 2017).
Biological Screening : Various derivatives have been synthesized and screened for biological activity against bacteria and fungi (Bhuva et al., 2015).
Chemical Synthesis and Modification
Copper-Catalyzed Amination : The compound plays a role in the copper-catalyzed synthesis of pyrido[1,2-a]benzimidazoles, which are of interest in medicinal and materials chemistry (Masters et al., 2011).
Synthesis of Antiviral Agents : Used in the synthesis of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides, demonstrating significant activity against human cytomegalovirus (Gudmundsson et al., 2003).
Chemoselective Iodination : Involved in the chemoselective iodination of imidazo[1,2-a]pyridines, demonstrating varied reactivity based on different substitution conditions (Zhao et al., 2018).
Efficient Synthesis of 1-Iodoimidazo[1,5-a]pyridines : A method was developed for the iodine-promoted sequential dual oxidative amination and iodination of pyridin-2-ylmethylamines, constructing 1-iodoimidazo[1,5-a]pyridines (Wu et al., 2016).
Zinc Iodide Catalyzed Synthesis : Involved in a zinc iodide catalyzed reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines (Han et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine is the VEGFR2 receptors . These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. This is particularly important in the context of tumor growth and development, where angiogenesis can facilitate the supply of nutrients and oxygen to rapidly dividing cancer cells .
Mode of Action
The compound interacts with its target, the VEGFR2 receptors, potentially inhibiting tumor cell growth and angiogenesis . .
Biochemical Pathways
The compound’s interaction with VEGFR2 receptors suggests that it may affect the VEGF signaling pathway . This pathway is critical for angiogenesis and has been implicated in various pathological conditions, including cancer. By inhibiting VEGFR2, the compound could potentially disrupt this pathway, thereby inhibiting angiogenesis and tumor growth .
Result of Action
The compound’s action on VEGFR2 receptors and its potential inhibition of the VEGF signaling pathway suggest that it could have anti-angiogenic and anti-tumor effects . .
properties
IUPAC Name |
2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJUGVYKHDMQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)I)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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